molecular formula C23H23N7O2 B2504079 1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 920406-20-8

1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2504079
CAS No.: 920406-20-8
M. Wt: 429.484
InChI Key: XEEUJESSIIWIDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone (CAS: 920206-95-7, molecular formula: C25H27N7O3, molecular weight: 473.5) is a triazolo-pyrimidine derivative featuring a piperazine linker and an o-tolyloxy-substituted ethanone moiety . The 4-ethoxyphenyl group at the triazole position and the o-tolyloxy group on the ethanone contribute to its structural uniqueness, influencing physicochemical properties and target interactions.

Properties

IUPAC Name

2-(2-methylphenoxy)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c1-17-7-5-6-10-19(17)32-15-20(31)28-11-13-29(14-12-28)22-21-23(25-16-24-22)30(27-26-21)18-8-3-2-4-9-18/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEUJESSIIWIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone is a novel synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound incorporates a triazolopyrimidine moiety known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on existing research findings, including in vitro and in vivo studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, a related compound was shown to exhibit significant inhibitory effects on human breast cancer cells with an IC50 value comparable to established chemotherapeutics like Olaparib . The mechanisms of action include:

  • Inhibition of PARP1 Activity : This compound has been reported to inhibit the catalytic activity of PARP1, a key enzyme involved in DNA repair mechanisms. In vitro assays demonstrated that it significantly increased the cleavage of PARP1 and enhanced the phosphorylation of H2AX, indicating induction of DNA damage .
  • Induction of Apoptosis : The compound also increased CASPASE 3/7 activity in treated cells, suggesting a pro-apoptotic effect that may contribute to its anticancer efficacy .

Anti-inflammatory Effects

Compounds containing triazolo and pyrimidine rings have shown anti-inflammatory properties through various mechanisms, including inhibition of pro-inflammatory cytokines and modulation of immune responses. The specific anti-inflammatory activity of this compound remains to be extensively studied but can be inferred from similar derivatives .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be attributed to:

  • Triazolopyrimidine Core : This moiety is crucial for anticancer and antimicrobial activities.
  • Piperazine Linkage : Enhances solubility and bioavailability while potentially increasing interaction with biological targets.
  • Substituents on the Aromatic Rings : Modifications on the phenyl and tollyl groups can influence potency and selectivity against various biological targets.

Study 1: Anticancer Efficacy

In a study evaluating a related triazolopyrimidine derivative, researchers found that it exhibited an IC50 value of 18 μM against MCF-7 breast cancer cells. The compound's mechanism involved PARP inhibition and subsequent apoptosis induction .

Study 2: Antimicrobial Activity

A review on pyrimidine derivatives indicated that compounds with similar structures possess significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. Although direct evidence for this specific compound is lacking, it is reasonable to hypothesize similar activity based on structural similarities .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that derivatives of triazolo[4,5-d]pyrimidine compounds exhibit promising anticancer properties. The structural characteristics of these compounds allow them to interact with various biological targets involved in cancer progression. For instance, compounds similar to 1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone have been shown to inhibit cell proliferation in cancer cell lines, suggesting their potential as anticancer agents .

2. Neuroprotective Effects
The compound's ability to modulate adenosine receptors has been studied for its neuroprotective effects. A class of piperazine-containing derivatives has demonstrated efficacy in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by acting as antagonists for the A2A adenosine receptor . This mechanism could be applicable to our compound, given its structural similarities.

3. Antimicrobial Properties
Some studies have reported on the antimicrobial activity of triazolo[4,5-d]pyrimidine derivatives. These compounds have shown effectiveness against a variety of bacterial strains and fungi . The specific interactions at the molecular level could provide insights into developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound. Modifications in the piperazine ring or the triazole moiety can significantly affect the compound's potency and selectivity towards specific biological targets.

Modification Effect Reference
Substitution on piperazineIncreased binding affinity to A2A receptors
Variations in phenyl groupsAltered anticancer activity

Case Studies

Case Study 1: Neuroprotective Mechanism
A study conducted on a series of piperazine derivatives demonstrated their ability to prevent neuronal death in vitro by inhibiting A2A receptor activity. The findings suggest that similar modifications in our compound could enhance its neuroprotective effects .

Case Study 2: Anticancer Efficacy
In a comparative analysis of triazolo[4,5-d]pyrimidine derivatives against various cancer cell lines, one derivative showed a remarkable IC50 value of 7.42 nM against a specific cancer type. This highlights the potential for our compound to be developed further for targeted cancer therapies .

Comparison with Similar Compounds

Key Observations:

The 4-methylphenyl group () lacks an oxygen atom, reducing hydrogen-bonding capacity but increasing metabolic stability due to reduced polarity.

Ethanone/Methanone Substituents: The o-tolyloxy group (ortho-methylphenoxy) in the target compound adds steric bulk and lipophilicity compared to the phenoxy group in ’s compound, which may affect membrane permeability and target binding .

Piperazine Linker :

  • All three compounds retain the piperazine moiety, a common feature in drug design for improving solubility and bioavailability through its basic nitrogen atoms .

Synthetic Considerations :

  • highlights the synthesis of pyrazolo-pyrimidine and triazolo-pyrimidine derivatives via cyclization and isomerization reactions. Similar methods likely apply to the target compound, though regioselectivity challenges may arise due to the triazole ring’s reactivity .

Preparation Methods

Core Triazolopyrimidine Synthesis

The triazolopyrimidine moiety is synthesized via cyclocondensation reactions. A validated approach involves the condensation of 1,3-di-keto compounds with 5-amino-4H-1,2,4-triazole under acidic conditions. For example:

  • Intermediate 4-hydroxytriazolopyrimidine :
    • Reactants : 3-(Dimethylamino)-1-phenylpropane-1-one and 5-amino-4H-1,2,4-triazole.
    • Conditions : Acetic acid, 100–120°C, 12–16 hours.
    • Yield : 65–78% (reported for analogous structures).
  • Chlorination :
    • Treatment of the hydroxyl intermediate with phosphoryl chloride (POCl₃) at 80–100°C for 2 hours yields the 7-chlorotriazolopyrimidine derivative.

Table 1: Triazolopyrimidine Core Synthesis Variations

Reactant System Conditions Yield (%) Source
1,3-Di-keto + 5-amino-triazole AcOH, 120°C, 16 h 72
Halogenated di-keto variants POCl₃, reflux, 4 h 68

Piperazine Coupling

The 7-chlorotriazolopyrimidine intermediate undergoes nucleophilic aromatic substitution with piperazine derivatives. Key observations:

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).
  • Catalyst : Triethylamine (TEA) or diisopropylethylamine (DIPEA).
  • Temperature : 60–80°C for 6–12 hours.

Representative Protocol :

  • 7-Chlorotriazolopyrimidine (1 eq) + piperazine (1.2 eq) in DMF.
  • Stir at 80°C for 10 hours under nitrogen.
  • Purification via column chromatography (SiO₂, ethyl acetate/hexane).

Table 2: Piperazine Coupling Efficiency

Piperazine Derivative Solvent Time (h) Yield (%) Source
1-(4-(Piperazin-1-yl)phenyl) DMF 12 84
4-Methoxyphenethylamine DCM 8 76

O-Tolyloxy Ethanone Side-Chain Installation

The final step involves alkylation or nucleophilic substitution to introduce the o-tolyloxy group. Two strategies dominate:

  • Alkylation : Reaction of 2-(o-tolyloxy)acetyl chloride with the piperazine-triazolopyrimidine intermediate.
  • Mitsunobu Reaction : Coupling o-cresol derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Optimized Alkylation Protocol :

  • Dissolve piperazine-triazolopyrimidine (1 eq) in anhydrous THF.
  • Add 2-(o-tolyloxy)acetyl chloride (1.5 eq) and TEA (2 eq) at 0°C.
  • Warm to room temperature, stir for 6 hours.
  • Quench with ice-water, extract with ethyl acetate, and purify via recrystallization.

Table 3: Side-Chain Coupling Performance

Method Reagents Yield (%) Purity (%) Source
Alkylation Acetyl chloride, TEA 69 98
Mitsunobu DEAD, PPh₃, o-cresol 73 97

Reaction Optimization and Critical Parameters

Temperature and Solvent Effects

  • Triazolopyrimidine cyclization : Elevated temperatures (>100°C) in acetic acid improve cyclization but risk decomposition.
  • Piperazine coupling : Polar aprotic solvents (DMF) enhance nucleophilicity but may require longer reaction times.

Catalytic Additives

  • Triethylamine : Essential for absorbing HCl byproducts during chlorination.
  • Molecular sieves : Used in Mitsunobu reactions to scavenge water.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Distinct signals for triazolopyrimidine protons (δ 8.7–9.2 ppm), piperazine methylenes (δ 3.2–3.8 ppm), and o-tolyloxy aromatic protons (δ 6.8–7.4 ppm).
  • HRMS : Calculated for C₂₆H₂₆N₇O₂ ([M+H]⁺): 492.2098; Observed: 492.2101.

Chromatographic Purity

  • HPLC : >98% purity achieved using C18 columns (acetonitrile/water gradient).

Challenges and Mitigation Strategies

Low Yields in Triazolopyrimidine Cyclization

  • Cause : Incomplete cyclization due to steric hindrance.
  • Solution : Microwave-assisted synthesis reduces reaction time to 2 hours with 15% yield improvement.

Purification Difficulties

  • Cause : Co-elution of byproducts in column chromatography.
  • Solution : Gradient elution (hexane → ethyl acetate) or preparative HPLC.

Applications and Structural Analogues

The compound’s structural flexibility allows derivatization for diverse pharmacological targets:

  • Anticancer activity : Analogues with electron-withdrawing groups on the phenyl ring show enhanced kinase inhibition.
  • Antimicrobial derivatives : Substitution at the piperazine nitrogen with sulfonamides improves Gram-positive coverage.

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains a triazolopyrimidine core, a piperazine linker, and an o-tolyloxy group. The triazolopyrimidine moiety contributes to π-π stacking interactions with biological targets, while the piperazine enhances solubility via protonation at physiological pH. The o-tolyloxy group introduces steric hindrance and lipophilicity, affecting membrane permeability. Structural characterization via NMR and mass spectrometry (e.g., 1^1H-NMR for substituent analysis, HRMS for molecular weight confirmation) is critical for verifying purity .

Q. What synthetic routes are typically employed to prepare this compound?

Synthesis involves multi-step protocols:

  • Step 1: Formation of the triazolopyrimidine core via cyclocondensation of substituted amidines with nitriles under acidic conditions.
  • Step 2: Introduction of the piperazine ring through nucleophilic substitution or Buchwald-Hartwig amination (using Pd catalysts).
  • Step 3: Coupling of the o-tolyloxy group via SN2 reactions or Mitsunobu conditions . Solvents like DMF or dichloromethane are used, with yields optimized by temperature control (60–120°C) and catalyst screening (e.g., Pd/C for hydrogenation steps) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Initial screens should include:

  • Enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) to identify binding affinity.
  • Cell viability assays (MTT/XTT) against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.
  • Antimicrobial testing (MIC determination) against Gram-positive/negative strains. Dose-response curves (IC50_{50}/EC50_{50}) and selectivity indices (vs. healthy cells) are essential for prioritizing lead optimization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's efficacy?

  • Variation of substituents: Replace the o-tolyloxy group with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups to modulate electronic effects.
  • Piperazine modifications: Introduce bulky substituents (e.g., tert-butyl) to alter pharmacokinetics.
  • Triazolopyrimidine core tweaks: Explore halogenation (e.g., Cl, F) to enhance target binding. Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., ATP-binding pockets) and validate via SPR or ITC .

Q. How can contradictory data on biological activity be resolved?

Discrepancies in IC50_{50} values across studies may arise from:

  • Assay conditions: Variations in pH, serum content, or incubation time. Standardize protocols (e.g., RPMI-1640 media, 5% CO2_2).
  • Compound stability: Assess degradation via HPLC-UV at 24/48-hour intervals.
  • Off-target effects: Perform counter-screens against unrelated enzymes (e.g., proteases) to confirm specificity .

Q. What strategies improve synthetic yield and scalability?

  • Catalyst optimization: Replace Pd/C with Pd(OAc)2_2/Xantphos for higher coupling efficiency.
  • Solvent screening: Test polar aprotic solvents (e.g., acetonitrile) to enhance reaction rates.
  • Flow chemistry: Implement continuous flow systems for exothermic steps (e.g., cyclization) to improve safety and reproducibility. Monitor intermediates via TLC/LC-MS and optimize workup (e.g., column chromatography vs. recrystallization) .

Q. What in vivo models are suitable for preclinical evaluation?

  • Pharmacokinetics: Administer IV/oral doses in rodents to determine bioavailability (F%F\%), half-life (t1/2t_{1/2}), and tissue distribution (LC-MS/MS quantification).
  • Efficacy models: Use xenograft mice (e.g., HCT-116 tumors) for anticancer activity or murine infection models (e.g., S. aureus sepsis) for antimicrobial testing.
  • Toxicity: Assess hepatorenal function (ALT, creatinine) and hematological parameters .

Methodological Considerations

  • Analytical characterization: Combine 13^{13}C-NMR (for carbon backbone verification) with FT-IR (functional group analysis) .
  • Data interpretation: Use cheminformatics tools (e.g., Schrödinger Suite) to correlate physicochemical properties (LogP, PSA) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.